molecular formula C14H13N3 B1214388 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)- CAS No. 67273-43-2

1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)-

Cat. No. B1214388
CAS RN: 67273-43-2
M. Wt: 223.27 g/mol
InChI Key: XOVPZXXZORJJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)-, also known as 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)-, is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67273-43-2

Product Name

1H-Benzimidazole, 2-(5-ethyl-2-pyridinyl)-

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C14H13N3/c1-2-10-7-8-13(15-9-10)14-16-11-5-3-4-6-12(11)17-14/h3-9H,2H2,1H3,(H,16,17)

InChI Key

XOVPZXXZORJJCG-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C2=NC3=CC=CC=C3N2

Canonical SMILES

CCC1=CN=C(C=C1)C2=NC3=CC=CC=C3N2

Other CAS RN

67273-43-2

synonyms

2-(5-ethylpyridin-2-yl)benzimidazole
KB 1043
KB-1043

Origin of Product

United States

Synthesis routes and methods I

Procedure details

130 g. of o-phenylenediamine, 121 g. of 5-ethyl-2-methylpyridine and 96 g. of sulfur were heated at 160°-170° C. for 20 hours. The reaction mixture was dissolved in 2,000 ml. of chloroform and the solution was washed with water and 6 N hydrochloric acid successively. Chloroform was removed by evaporation in vacuo. The residue was subjected to silica gel column chromatography and recrystallized from ethyl acetate. The product showed no melting point depression upon mixing with the product of the preceding example. Yield, 137 g (61% of theory).
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Synthesis routes and methods II

Procedure details

11.3 g. of o-phenylenediamine, 15.1 g. of 5-ethylpicolinic acid and 80 g. of polyphosphoric acid were heated at 180°-190° C. under a nitrogen gas current for 3 hours with stirring. The reaction mixture was diluted with 1,000 ml. of water and then neutralized with sodium carbonate. The resulting crystals were filtered off, dried and recrystallized from ethyl acetate to give 17.1 g. of colorless needles of the product (78% of theory). M.P. 172.5°-173° C.
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Synthesis routes and methods III

Procedure details

1.1 g. of o-phenylenediamine and 1.3 g. of 2-cyano-5-ethylpyridine were dissolved in 5 ml. of methanol. To the solution was added 0.05 g. of sodium in 1 ml. of methanol. The mixture was refluxed for 2 hours, then acidified with acetic acid and refluxed again for an additional 4 hours. The reaction mixture was evaporated.
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